molecular formula C19H27NO6S B1474293 tert-Butyl 2-oxo-4-(2-(tosyloxy)-ethyl)piperidine-1-carboxylate CAS No. 1648864-33-8

tert-Butyl 2-oxo-4-(2-(tosyloxy)-ethyl)piperidine-1-carboxylate

Cat. No.: B1474293
CAS No.: 1648864-33-8
M. Wt: 397.5 g/mol
InChI Key: RUEXUMOIIUDRPE-UHFFFAOYSA-N
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Description

tert-Butyl 2-oxo-4-(2-(tosyloxy)-ethyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl ester group, a ketone group, and a tosyloxyethyl substituent on the piperidine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-oxo-4-(2-(tosyloxy)-ethyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ketone Group: The ketone group can be introduced via oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

    Attachment of the Tosyloxyethyl Group: The tosyloxyethyl group can be attached through a nucleophilic substitution reaction using tosyl chloride and an appropriate ethyl derivative.

    Formation of the tert-Butyl Ester: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-oxo-4-(2-(tosyloxy)-ethyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tosyloxy group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution: Tosyl chloride, nucleophiles such as amines or thiols, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 2-oxo-4-(2-(tosyloxy)-ethyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-oxo-4-(2-(tosyloxy)-ethyl)piperidine-1-carboxylate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and molecular targets involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4’-piperidine]-1’-carboxylate
  • tert-Butyl 4-{2-oxo-1H,2H,3H,4H,5H-pyrido[3,2-d][1,3]diazepin-3-yl}piperidine-1-carboxylate

Uniqueness

tert-Butyl 2-oxo-4-(2-(tosyloxy)-ethyl)piperidine-1-carboxylate is unique due to the presence of the tosyloxyethyl group, which imparts distinct reactivity and potential biological activity. This differentiates it from other piperidine derivatives that may lack this functional group.

Properties

IUPAC Name

tert-butyl 4-[2-(4-methylphenyl)sulfonyloxyethyl]-2-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO6S/c1-14-5-7-16(8-6-14)27(23,24)25-12-10-15-9-11-20(17(21)13-15)18(22)26-19(2,3)4/h5-8,15H,9-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEXUMOIIUDRPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC2CCN(C(=O)C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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